REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH2:8](O)[CH3:9]>>[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([O:6][CH2:8][CH3:9])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
0.5 ml concentrated (37% approx.) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 to 48 hours with a Dean-Stark trap
|
Duration
|
36 (± 12) h
|
Type
|
ADDITION
|
Details
|
filled with activated molecular sieves
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH2:8](O)[CH3:9]>>[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([O:6][CH2:8][CH3:9])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
0.5 ml concentrated (37% approx.) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 to 48 hours with a Dean-Stark trap
|
Duration
|
36 (± 12) h
|
Type
|
ADDITION
|
Details
|
filled with activated molecular sieves
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |